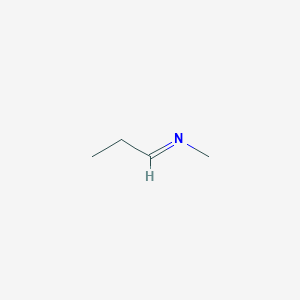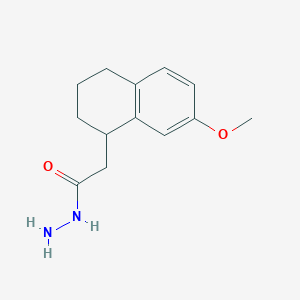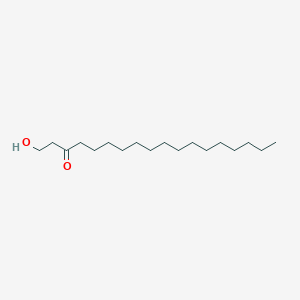
1-Hydroxyoctadecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyoctadecan-3-one can be synthesized through various methods. One common synthetic route involves the reduction of 3-ketodihydrosphingosine using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyoctadecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ketodihydrosphingosine.
Reduction: Reduction of 3-ketodihydrosphingosine yields this compound.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 3-Ketodihydrosphingosine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxyoctadecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex sphingolipids.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: It is used in the production of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxyoctadecan-3-one involves its role as an intermediate in sphingolipid biosynthesis. It is converted to sphinganine, which is then phosphorylated to form sphinganine-1-phosphate. This molecule acts as a signaling lipid, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Sphinganine: A direct derivative of 1-Hydroxyoctadecan-3-one, involved in sphingolipid metabolism.
3-Ketodihydrosphingosine: The oxidized form of this compound.
Phytosphingosine: A similar long-chain amino alcohol with additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of sphingolipids and its involvement in critical cellular processes. Its ability to undergo various chemical reactions and serve as a precursor to other bioactive molecules highlights its importance in both biological and industrial contexts .
Properties
CAS No. |
10575-28-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1-hydroxyoctadecan-3-one |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)16-17-19/h19H,2-17H2,1H3 |
InChI Key |
GUXGPSBHTJHEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


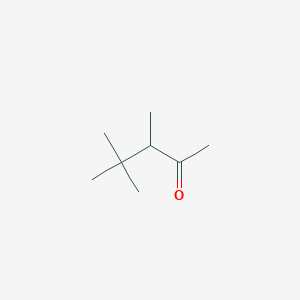
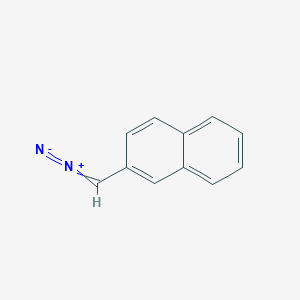
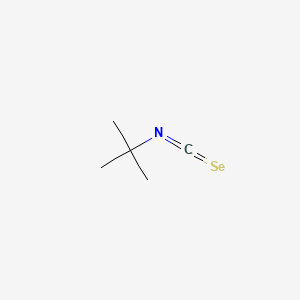
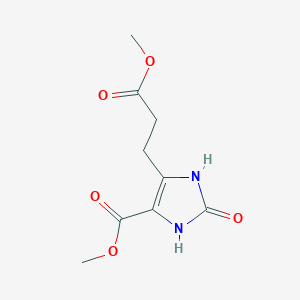
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
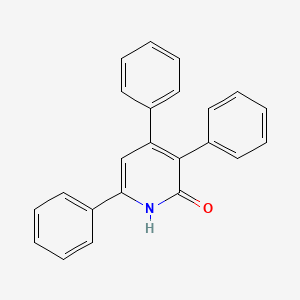
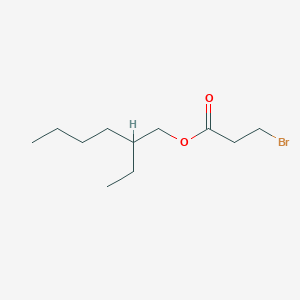
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

